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molecular formula C10H10F3NO4S B8358242 3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid

3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid

Cat. No. B8358242
M. Wt: 297.25 g/mol
InChI Key: RFAGXKPMNFZTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188009B2

Procedure details

2.40 g (8.4 mmol) of 3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid were treated with 12.1 ml (168 mmol; 40 percent strength) of aqueous methylamine solution and the mixture was stirred for 4 h at RT. For work-up, the contents were poured into 6 N HCl, the mixture was subsequently cooled in an ice-bath. The precipitate was filtered off with suction. This gave 2.50 g of product in 95% purity.
Name
3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].[CH3:19][NH2:20].Cl>>[CH3:19][NH:20][C:2]1[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid
Quantity
2.4 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=CC1C(F)(F)F)S(=O)(=O)C
Name
Quantity
12.1 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was subsequently cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CNC=1C(=C(C(=O)O)C=CC1C(F)(F)F)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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